1,2-Diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
Description
1,2-Diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate is a complex organic compound with the molecular formula C19H18N2O6 and a molecular weight of 370.365 g/mol . This compound is part of the pyrrolo(2,1-A)phthalazine family, known for its diverse biological and chemical properties.
Properties
CAS No. |
853318-92-0 |
|---|---|
Molecular Formula |
C19H18N2O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-O,2-O-diethyl 3-O-methyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C19H18N2O6/c1-4-26-17(22)13-14(18(23)27-5-2)16(19(24)25-3)21-15(13)12-9-7-6-8-11(12)10-20-21/h6-10H,4-5H2,1-3H3 |
InChI Key |
LSVZCELGNKTEGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OCC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of Phthalazinium Intermediate
The synthesis begins with the quaternization of a phthalazine derivative. For example:
-
Reactant : Phthalazinium bromide (prepared from phthalazine and 3-nitrobenzoyl bromide).
-
Reagents : Triethylamine (base), dimethyl acetylenedicarboxylate (DMAD).
-
Conditions : Reflux in dichloromethane (15 min) followed by room-temperature stirring.
This step yields a quaternary salt, which acts as a precursor for cycloaddition.
1,3-Dipolar Cycloaddition with Acetylenic Dipolarophiles
The phthalazinium ylide undergoes [3+2] cycloaddition with symmetrically substituted alkynes (e.g., DMAD) to form the pyrrolo[2,1-a]phthalazine core:
-
Solvent : 1,2-Butylene oxide (acts as both solvent and base).
-
Conditions : Reflux for 3 hours, followed by recrystallization from methanol.
Key Reaction :
Esterification and Transesterification
Final carboxylate groups are introduced via esterification:
-
Ethylation : Reaction with ethanol in the presence of sulfuric acid (catalytic).
-
Methylation : Use of methyl iodide and potassium carbonate in acetone.
Optimization Note : Transesterification with excess ethyl/methyl alcohol under reflux ensures complete conversion.
Alternative Route: One-Pot Multicomponent Reaction
Direct Assembly of the Tricarboxylate Framework
A streamlined method avoids isolating intermediates:
-
Reactants : Phthalazine, ethyl chloroformate, methyl chloroformate.
-
Conditions : Reflux in acetonitrile (12 hours), followed by column chromatography.
Advantages :
-
Reduced reaction time (total 15 hours vs. 24+ hours for stepwise synthesis).
Critical Analysis of Reaction Conditions
Solvent and Base Selection
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| 1,2-Butylene oxide | None (self-base) | 78 | 95 |
| Dichloromethane | Triethylamine | 65 | 88 |
| Acetonitrile | KCO | 72 | 92 |
Key Insight : 1,2-Butylene oxide enhances yield by stabilizing the ylide intermediate.
Temperature and Time Optimization
| Step | Temperature (°C) | Time (h) | Yield Impact |
|---|---|---|---|
| Cycloaddition | 80 | 3 | Max yield |
| Esterification | 60 | 6 | 90% conversion |
| Recrystallization | 25 | 12 | Purity >98% |
Prolonged heating during cycloaddition (>5 hours) leads to decomposition.
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
-
HPLC : >99% purity (C18 column, acetonitrile/water gradient).
Challenges and Solutions
Byproduct Formation
Ester Group Hydrolysis
-
Issue : Premature hydrolysis of methyl esters in acidic conditions.
-
Solution : Conduct esterification under anhydrous conditions with molecular sieves.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 10 g | 5 kg |
| Cycle Time | 24 hours | 72 hours |
| Yield | 75% | 68% |
Key Adjustment : Continuous flow reactors improve mixing and heat transfer for cycloaddition steps.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,2-Diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,2-Diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl 1,2-dimethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
- Triethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
- 1,2-Diisopropyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
Uniqueness
1,2-Diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1,2-Diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide an in-depth overview of its biological activity, supported by data tables and relevant research findings.
- Common Name : this compound
- CAS Number : 853318-92-0
- Molecular Formula : C19H18N2O6
- Molecular Weight : 370.4 g/mol
Structure
The structure of the compound is characterized by a pyrrolo(2,1-A)phthalazine core with three carboxylate groups and ethyl and methyl substituents. This unique structure contributes to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential applications in developing antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
These results indicate that this compound may serve as a lead compound for further anticancer drug development.
The mechanism through which this compound exerts its biological effects is not fully elucidated but appears to involve:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : It has been suggested that the compound triggers programmed cell death in tumor cells.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of pyrrolo(2,1-A)phthalazine compounds. The results indicated that structural modifications significantly impacted their antimicrobial activity.
Study 2: Anticancer Screening
In a recent screening conducted by the National Cancer Institute (NCI), several derivatives of pyrrolo(2,1-A)phthalazine were tested against a panel of cancer cell lines. The study highlighted that compounds with similar structural features to this compound showed promising anticancer activity.
Q & A
Q. What experimental design strategies optimize the synthesis of 1,2-diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate?
Synthesis optimization requires factorial design of experiments (DOE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, sodium bicarbonate is critical for carboxylate ester formation, while polar aprotic solvents (e.g., DMF) enhance cyclization efficiency. Statistical methods such as response surface methodology (RSM) can minimize trial-and-error approaches and identify optimal conditions for yield (>75%) and purity (HPLC >95%) .
Q. How can researchers characterize the electronic and steric effects of substituents in this compound?
Advanced spectroscopic techniques, including / NMR and X-ray crystallography, resolve substituent effects. For instance, electron-withdrawing carboxylate groups deactivate the pyrrolo-phthalazine core, while methyl/ethyl esters introduce steric hindrance, altering reactivity in nucleophilic substitutions. Computational tools (e.g., DFT calculations) complement experimental data to map charge distribution .
Q. What are common reactivity patterns of the pyrrolo-phthalazine core in this compound?
The nitrogen-rich heterocycle undergoes electrophilic substitution at electron-rich positions (e.g., C-4 of the phthalazine ring). Reactivity is modulated by carboxylate groups, which stabilize intermediates via resonance. For example, diethyl oxalate reacts with hydrazinophthalazines to form triazino-phthalazine derivatives, highlighting cyclocondensation as a key pathway .
Advanced Research Questions
Q. How do reaction mechanisms differ between homogeneous and heterogeneous catalytic systems for modifying this compound?
Homogeneous catalysis (e.g., Pd(OAc)) facilitates cross-coupling at the pyrrolo nitrogen, while heterogeneous systems (e.g., zeolite-supported catalysts) favor regioselective ester hydrolysis. Mechanistic studies using in situ IR spectroscopy reveal that pore size in heterogeneous catalysts restricts access to sterically hindered sites, altering product distributions .
Q. What computational methods predict the compound’s interaction with biological targets?
Quantum mechanical/molecular mechanical (QM/MM) simulations model binding affinities to enzymes like cyclooxygenase-2 (COX-2). For example, the tricarboxylate moiety interacts with catalytic lysine residues via hydrogen bonding, while the pyrrolo ring engages in π-π stacking with hydrophobic pockets. Free-energy perturbation (FEP) calculations validate these interactions .
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions arise from variations in assay conditions (e.g., buffer pH, cell lines). A meta-analysis approach, combined with standardized protocols (e.g., OECD Guidelines), isolates confounding factors. For instance, cytotoxicity discrepancies in MTT assays are often linked to dimethyl sulfoxide (DMSO) solvent concentrations exceeding 0.1% v/v .
Q. What strategies improve regioselectivity in multi-component reactions involving this compound?
Three-component reactions (e.g., with formylpyrazoles and maleimides) benefit from solvent polarity tuning. Refluxing toluene minimizes side reactions, while microwave irradiation accelerates cycloaddition. A recent study achieved 89% regioselectivity for pyrazolyldipyrrolo derivatives using glycine methyl ester as a dipolarophile .
Q. How do thermodynamic properties influence its application in materials science?
Differential scanning calorimetry (DSC) reveals a glass transition temperature () of ~145°C, indicating stability in polymer matrices. The compound’s high electron affinity (2.8 eV) makes it suitable for organic semiconductors, validated by cyclic voltammetry showing reversible reduction peaks at −1.2 V vs. Ag/AgCl .
Q. What methodologies identify degradation products under oxidative conditions?
High-resolution LC-MS/MS coupled with -labeling tracks oxidative cleavage of ester groups. For example, photodegradation under UV light produces phthalazine-1,3-dione as a major byproduct, identified via isotopic fragmentation patterns .
Q. How can researchers validate synthetic intermediates using kinetic studies?
Pseudo-first-order kinetics monitor intermediate stability. For instance, the half-life () of the hydrazinophthalazine precursor in THF at 25°C is 48 hours, but decreases to 12 hours in the presence of trifluoroacetic acid, confirming acid-catalyzed cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
